molecular formula C5HBr3N4 B14387340 2,6,8-tribromo-7H-purine CAS No. 89379-12-4

2,6,8-tribromo-7H-purine

Cat. No.: B14387340
CAS No.: 89379-12-4
M. Wt: 356.80 g/mol
InChI Key: YYFABSBTYBSQMJ-UHFFFAOYSA-N
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Description

2,6,8-tribromo-7H-purine is a brominated derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The bromination at positions 2, 6, and 8 of the purine ring significantly alters its chemical properties, making this compound a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-tribromo-7H-purine typically involves the bromination of purine derivatives. One common method is the direct bromination of purine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,6,8-tribromo-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products of substitution reactions are the corresponding substituted purines, where the bromine atoms are replaced by the nucleophiles. Oxidation and reduction reactions yield oxidized or reduced forms of the compound, respectively .

Mechanism of Action

The mechanism of action of 2,6,8-tribromo-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,8-tribromo-7H-purine is unique due to the presence of three bromine atoms, which significantly alters its chemical reactivity and biological activity compared to other brominated purines.

Properties

CAS No.

89379-12-4

Molecular Formula

C5HBr3N4

Molecular Weight

356.80 g/mol

IUPAC Name

2,6,8-tribromo-7H-purine

InChI

InChI=1S/C5HBr3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12)

InChI Key

YYFABSBTYBSQMJ-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N1)Br)N=C(N=C2Br)Br

Origin of Product

United States

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